molecular formula C17H14FN5O3S2 B2478601 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 1021051-34-2

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide

Cat. No. B2478601
CAS RN: 1021051-34-2
M. Wt: 419.45
InChI Key: JLWPQJNZDGYDCJ-UHFFFAOYSA-N
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Description

“N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide” is an organic compound . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compound was obtained as a yellow solid with a yield of 68% . The melting point was reported to be between 326-328 °C .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum shows signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Physical And Chemical Properties Analysis

The compound is a yellow solid . Its melting point is between 326-328 °C . The IR spectrum shows peaks at 3,313 (NH) and 1,708 (C=O) .

Scientific Research Applications

Sulfonamide Inhibitors

Sulfonamide compounds, including derivatives similar to N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide, have been a significant class of synthetic bacteriostatic antibiotics used today for the therapy of bacterial infections. Their first section is present in many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. These sulfonamides are utilized in various applications, including as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs, highlighting their importance in creating valuable drugs and candidates for conditions such as cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Antibacterial Activity

The antibacterial properties of thiophene-arylsulfonamide and chromene-arylsulfonamide, which are structurally related to the compound , confirm the importance of aryl sulfonamides containing thiophene or chromene moieties as potential antibacterial agents. These findings suggest the potential for synthesizing and developing reactions leading to derivatives for better pharmacological applications (Rathore et al., 2021).

Antioxidant Capacity

Sulfonamide derivatives have been investigated for their antioxidant capacity, with studies showing that some antioxidants can form coupling adducts with ABTS•+, indicating a specific reaction for certain antioxidants. This suggests potential for sulfonamide compounds in antioxidant applications, tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).

properties

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O3S2/c18-13-4-1-3-12(11-13)17-21-20-14-6-7-15(22-23(14)17)26-9-8-19-28(24,25)16-5-2-10-27-16/h1-7,10-11,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWPQJNZDGYDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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